

3-Bromopyridine-2,6-diamine molecular weight

188.03 g/mol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromopyridine-2,6-diamine

Cat. No.: B181914

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An In-depth Technical Guide to **3-Bromopyridine-2,6-diamine**

Abstract

3-Bromopyridine-2,6-diamine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic arrangement of two nucleophilic amino groups and a synthetically versatile bromo substituent on a pyridine core makes it a privileged building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of **3-Bromopyridine-2,6-diamine**, detailing its physicochemical properties, robust synthetic protocols, and diverse chemical reactivity. Emphasis is placed on its application in palladium-catalyzed cross-coupling and cyclization reactions to generate scaffolds of high therapeutic relevance, such as kinase inhibitors. This document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage the unique synthetic potential of this valuable intermediate.

Introduction

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs. Functionalization of this core scaffold allows for the fine-tuning of pharmacological properties. **3-Bromopyridine-2,6-diamine**, with a molecular weight of 188.03 g/mol, has emerged as a particularly valuable building block.^[1] The two amino groups not only influence the electronic properties of the pyridine ring but also serve as key points for building fused heterocyclic systems, such as imidazopyridines, which are known purine isosteres.^[2]

The bromine atom at the 3-position provides a reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[\[3\]](#) This guide synthesizes critical information to provide a deep, practical understanding of this reagent, enabling its effective application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its successful application in synthesis, ensuring proper handling, reaction setup, and product characterization.

Table 1: Physicochemical Properties of **3-Bromopyridine-2,6-diamine**

Property	Value	Source(s)
CAS Number	54903-86-5	[1]
Molecular Formula	C ₅ H ₆ BrN ₂	[1]
Molecular Weight	188.03 g/mol	[1]
Appearance	Typically an off-white to tan or light brown solid/powder	Supplier Data
Melting Point	135-139 °C	Supplier Data
Solubility	Soluble in DMSO, DMF, and hot methanol/ethanol. Sparingly soluble in water.	General Knowledge

Spectroscopic Analysis:

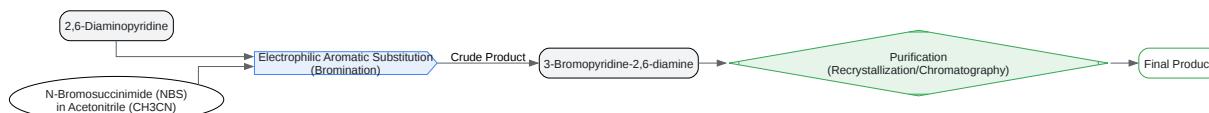
- ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is characterized by two doublets in the aromatic region, corresponding to the two pyridine ring protons, which typically appear around δ 7.1-7.3 ppm and δ 5.8-6.0 ppm. The two amino groups (NH₂) will present as broad singlets, often around δ 5.5-6.5 ppm, whose chemical shift can be concentration and temperature-dependent.

- ^{13}C NMR (DMSO-d₆, 100 MHz): The carbon spectrum will show five distinct signals. The carbon atoms bearing the amino groups (C2, C6) are highly shielded and appear upfield. The carbon attached to the bromine (C3) will be found at a characteristic chemical shift, while the remaining aromatic carbons (C4, C5) will resonate in the typical pyridine region.
- Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 1:1 ratio, centered at m/z 187 and 189.

Synthesis and Purification

While commercially available, understanding the synthesis of **3-Bromopyridine-2,6-diamine** provides insight into potential impurities and alternative production strategies. A common and reliable route begins with the readily available 2,6-diaminopyridine.

Synthetic Scheme: Direct bromination of 2,6-diaminopyridine.



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Caption: General workflow for the synthesis of **3-Bromopyridine-2,6-diamine**.

Detailed Experimental Protocol: Synthesis via Direct Bromination

Causality Statement: This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The two amino groups are strong activating groups, directing the electrophilic substitution primarily to the C3 and C5 positions. By using one equivalent of NBS under controlled conditions, monosubstitution at the C3 position can be favored. Acetonitrile is chosen as a suitable polar aprotic solvent.

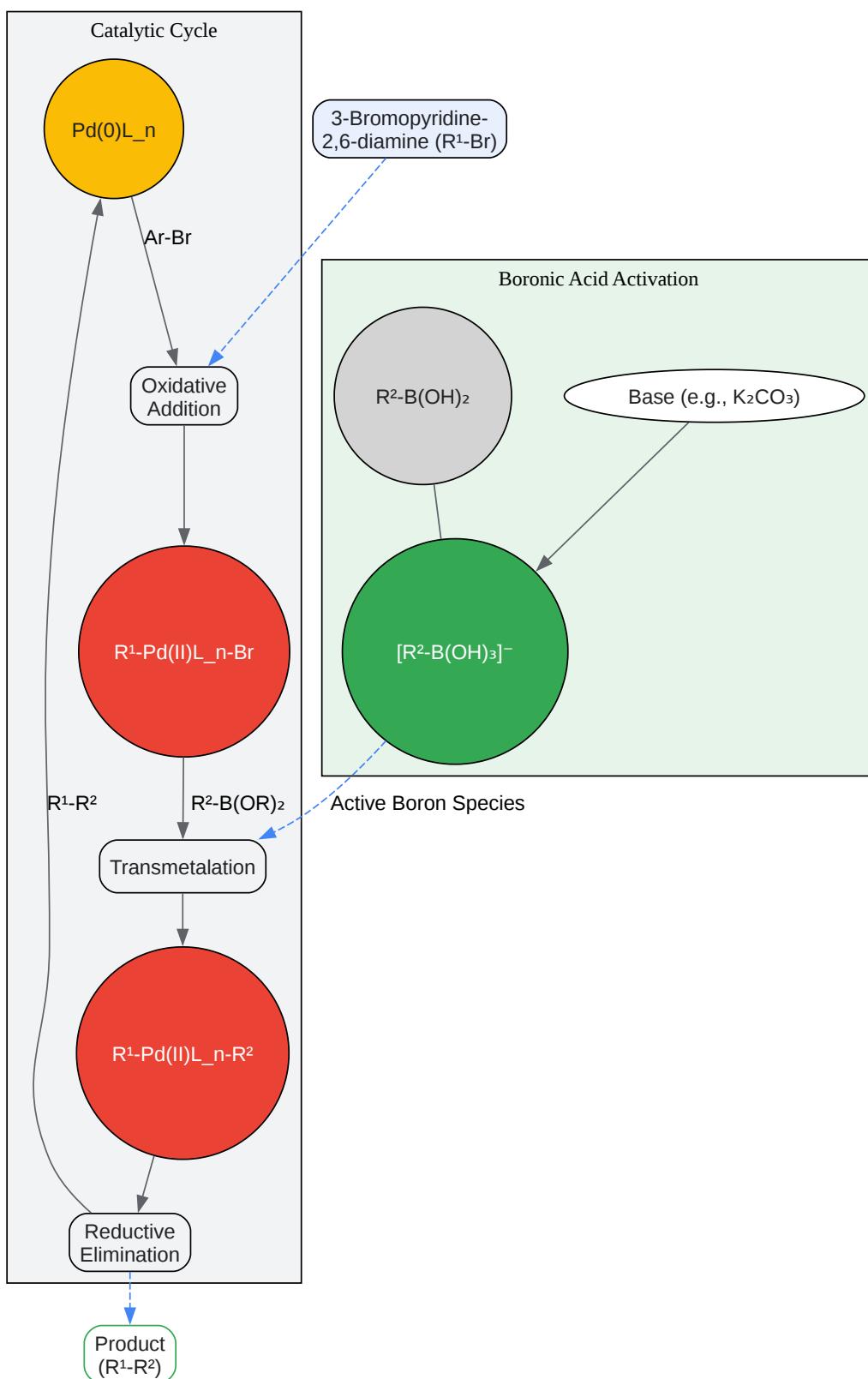
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
- Reagent Addition: Slowly add N-Bromosuccinimide (1.0-1.1 eq), portion-wise, to the stirred solution over 30 minutes. The choice of a slight excess of NBS ensures full conversion of the starting material.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Concentrate the mixture under reduced pressure to remove the acetonitrile.
- Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volumes). The organic layers are combined.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The resulting crude solid can be purified by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
- Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and LC-MS analysis.

Chemical Reactivity and Key Transformations

The synthetic utility of **3-Bromopyridine-2,6-diamine** stems from the distinct reactivity of its bromo and amino functionalities, allowing for sequential and regioselective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent is ideally positioned for palladium-catalyzed reactions to form C-C, C-N, and C-O bonds, a cornerstone of modern drug synthesis.^[3] The Suzuki-Miyaura coupling is particularly prevalent.^[4]

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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Causality Statement: This protocol employs a palladium catalyst [e.g., $\text{Pd}(\text{PPh}_3)_4$ or a $\text{Pd}(\text{OAc})_2/\text{ligand}$ system] to couple the aryl bromide with a boronic acid or ester.^[5] A base (e.g., K_2CO_3 , Cs_2CO_3) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. A mixed solvent system like dioxane/water or DME/water is often used to dissolve both the organic and inorganic reagents.

- **Reagent Preparation:** To a microwave vial or Schlenk tube, add **3-Bromopyridine-2,6-diamine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3 , 3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.05 eq). The system is then sealed.
- **Solvent and Degassing:** Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degassing (by bubbling nitrogen or argon through the solvent or by freeze-pump-thaw cycles) is crucial to remove oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
- **Reaction:** Heat the mixture to 80-100 °C with stirring. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.^[6] Monitor by LC-MS.
- **Workup:** After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over Na_2SO_4 , and concentrate. Purify the residue by flash chromatography to yield the desired biaryl product.

Cyclization Reactions to Form Fused Heterocycles

The ortho-diamine functionality is a powerful tool for constructing fused bicyclic systems, particularly imidazo[4,5-b]pyridines, which are key scaffolds in many kinase inhibitors.^[2]

Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative

Causality Statement: This reaction involves the condensation of the 1,2-diamine with an aldehyde to form an intermediate dihydropyridine, which is then oxidized *in situ* to the aromatic imidazopyridine. A mild acid catalyst can facilitate the initial condensation, and an oxidant like air or a dedicated reagent ensures the final aromatization step.

- Reaction Setup: In a round-bottom flask, suspend **3-Bromopyridine-2,6-diamine** (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in ethanol.
- Reaction: Heat the mixture to reflux. In many cases, the reaction proceeds simply upon heating. For less reactive aldehydes, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added. The reaction is often open to the air, which serves as the oxidant.
- Product Formation: As the reaction proceeds, the product often precipitates from the solution. Monitor by TLC or LC-MS for the disappearance of the starting material.
- Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
- Purification: Wash the filter cake with cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Applications in Drug Discovery

The scaffolds derived from **3-Bromopyridine-2,6-diamine** are prevalent in modern drug discovery, especially in the field of oncology. The ability to install a substituent at the C3-position via cross-coupling and build a fused imidazole ring allows for the creation of molecules that can effectively target the ATP-binding site of protein kinases.^[7]

Table 2: Examples of Bioactive Scaffolds Derived from **3-Bromopyridine-2,6-diamine**

Base Scaffold	Therapeutic Area	Target Class Example	Rationale for Activity
Imidazo[4,5-b]pyridines	Oncology, Inflammation	Protein Kinases (e.g., JAK, CDK)	Acts as a purine isostere, forming key hydrogen bonds within the kinase hinge region. The C3-substituent explores further binding pockets. [7] [8]
N3-Arylated-2,3-diaminopyridines	Various	GPCRs, Enzymes	The arylated amine can act as a hydrogen bond donor/acceptor and the aryl group can engage in hydrophobic or pi-stacking interactions. [9]
Triazolo[4,5-b]pyridines	Antiviral, CNS	Various Enzymes	Another class of purine analogs with a distinct electronic and steric profile compared to imidazopyridines. [2]

Safety, Handling, and Storage

Proper handling of **3-Bromopyridine-2,6-diamine** is essential for laboratory safety.

- Hazard Identification: The compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[\[10\]](#)[\[11\]](#)[\[12\]](#) It may also cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[13\]](#) Work in a well-ventilated area or a chemical fume hood.[\[10\]](#)

- Handling: Avoid breathing dust.[10] Prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion and Future Outlook

3-Bromopyridine-2,6-diamine is a testament to the power of strategic functionalization in chemical synthesis. Its dual reactivity allows for the rapid construction of complex, biologically relevant molecules. The continued development of novel cross-coupling and cyclization methodologies will further expand its utility. Future applications may see this versatile building block incorporated into new materials, chemical probes, and the next generation of targeted therapeutics. Its proven track record in kinase inhibitor development ensures its place as a high-value intermediate in the libraries of medicinal and synthetic chemists for years to come.

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- To cite this document: BenchChem. [3-Bromopyridine-2,6-diamine molecular weight 188.03 g/mol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181914#3-bromopyridine-2-6-diamine-molecular-weight-188-03-g-mol]

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